6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime
Description
BenchChem offers high-quality 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(NE)-N-(6-chloro-2,3-dihydrothiochromen-4-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNOS/c10-6-1-2-9-7(5-6)8(11-12)3-4-13-9/h1-2,5,12H,3-4H2/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSUJQIKHWGVBW-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1=NO)C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CSC2=C(/C1=N/O)C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Synthesis Guide: 6-Chloro-2,3-dihydro-4H-thiochromen-4-one Oxime
Executive Summary
This technical guide details the synthesis of 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime , a sulfur-containing heterocyclic scaffold relevant to medicinal chemistry, particularly in the development of antifungal and antimicrobial agents.[1]
The protocol is designed for high reproducibility and scalability, utilizing a three-stage convergent synthesis:
-
S-Alkylation: Formation of 3-((4-chlorophenyl)thio)propanoic acid.[1]
-
Intramolecular Cyclization: Friedel-Crafts acylation mediated by Polyphosphoric Acid (PPA).[1]
-
Oximation: Condensation with hydroxylamine hydrochloride to yield the final target.
Strategic Analysis & Retrosynthesis
The synthesis relies on constructing the thiochroman-4-one core from readily available thiophenols.[1] The 6-chloro substituent is introduced via the starting material (4-chlorothiophenol) rather than late-stage electrophilic aromatic substitution, ensuring regiochemical purity.[1]
Retrosynthetic Pathway
The following logic flow illustrates the disconnection strategy:
Phase I: Synthesis of 3-((4-Chlorophenyl)thio)propanoic Acid
Objective: Create the acyclic sulfur-linker precursor via nucleophilic substitution.[1]
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| 4-Chlorothiophenol | 1.0 | Nucleophile |
| 3-Chloropropanoic acid | 1.1 | Electrophile |
| NaOH (20% aq) | 2.5 | Base/Solvent |
| HCl (conc.)[1] | - | Precipitating Agent |
Protocol
-
Solubilization: In a round-bottom flask, dissolve 4-chlorothiophenol (1.0 equiv) in 20% aqueous NaOH (2.5 equiv). The solution should be clear; if the thiol is solid, gentle warming (40°C) may be required.
-
Addition: Add a solution of 3-chloropropanoic acid (1.1 equiv) neutralized with sodium carbonate (to form the salt) dropwise to the thiolate solution.
-
Mechanistic Note: Using the salt of the propanoic acid prevents the immediate neutralization of the thiolate anion.
-
-
Reflux: Heat the mixture to reflux (100°C) for 2–3 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).
-
Workup: Cool the reaction mixture to room temperature. Acidify carefully with concentrated HCl to pH ~2.
-
Isolation: The product, 3-((4-chlorophenyl)thio)propanoic acid, will precipitate as a white solid.[1] Filter, wash with cold water, and dry in a vacuum oven at 50°C.
-
Yield Expectation: 85–95%.[1]
-
Phase II: Cyclization to 6-Chlorothiochroman-4-one
Objective: Form the bicyclic core via intramolecular Friedel-Crafts acylation.[1]
Reagents & Materials
| Reagent | Role |
| 3-((4-Chlorophenyl)thio)propanoic Acid | Substrate |
| Polyphosphoric Acid (PPA) | Solvent/Catalyst |
| Ice Water | Quenching Agent |
Protocol
-
Preparation: Place Polyphosphoric Acid (PPA) (approx. 10g per 1g of substrate) in a beaker or flask.
-
Technical Insight: PPA is preferred over concentrated sulfuric acid (
) because it acts as a milder dehydrating agent, minimizing sulfonation byproducts on the aromatic ring.
-
-
Mixing: Add the dried acid precursor from Phase I to the PPA. Stir mechanically (overhead stirrer recommended due to high viscosity).
-
Reaction: Heat the mixture to 80–90°C for 3–4 hours. The mixture will turn a deep reddish-brown color.[1]
-
Caution: Do not exceed 100°C to prevent polymerization or tar formation.[1]
-
-
Quenching: Pour the hot reaction mixture slowly onto crushed ice (~500g) with vigorous stirring. This step is exothermic.[1][7]
-
Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (3 x 50 mL).
-
Purification: Wash the organic layer with saturated
(to remove unreacted acid) and Brine. Dry over and concentrate.
Phase III: Oximation of 6-Chlorothiochroman-4-one
Objective: Convert the ketone functionality to the target oxime.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| 6-Chlorothiochroman-4-one | 1.0 | Substrate |
| Hydroxylamine Hydrochloride | 1.5 | Reagent |
| Sodium Acetate ( | 2.0 | Buffer/Base |
| Ethanol ( | Solvent | Medium |
Protocol
-
Dissolution: Dissolve 6-chlorothiochroman-4-one (1.0 equiv) in Ethanol (10 mL/g).
-
Reagent Prep: In a separate beaker, dissolve Hydroxylamine Hydrochloride (1.5 equiv) and Sodium Acetate (2.0 equiv) in a minimum amount of water.
-
Combination: Add the aqueous hydroxylamine solution to the ethanolic ketone solution.
-
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.
-
Isolation:
-
Purification: Recrystallize from aqueous Ethanol to obtain the pure oxime.
Reaction Workflow Diagram
Analytical Validation
To ensure scientific integrity, the synthesized product must be validated against the following spectral characteristics.
Expected Data
-
Physical State: White to off-white crystalline solid.[1]
-
IR Spectroscopy:
-
1H NMR (400 MHz, DMSO-d6):
- 11.0–11.5 ppm (s, 1H, =N-OH).
- 7.8–7.2 ppm (m, 3H, Aromatic protons).
-
3.8–3.6 ppm (m, 2H,
). -
3.0–2.8 ppm (m, 2H,
).[1]
-
Mass Spectrometry (ESI):
- peak corresponding to Molecular Weight ~213.68 Da.
Safety & Industrial Scalability
Hazard Mitigation
-
Thiophenols: Highly malodorous and toxic.[1] All reactions in Phase I must be performed in a well-ventilated fume hood.[1] Glassware should be treated with bleach (hypochlorite) to oxidize residual thiols before cleaning.
-
Polyphosphoric Acid: Corrosive.[1] Causes severe burns.[1] Wear acid-resistant gloves.[1]
-
Hydroxylamine: Potential explosion hazard if heated to dryness.[1] Ensure the reaction remains in solution.
Scalability Factors
-
PPA Handling: On a large scale, stirring viscous PPA is difficult. Industrial processes often substitute PPA with Eaton's Reagent (
in Methanesulfonic acid) for easier handling and workup. -
Atom Economy: The proposed route is highly atom-efficient, with water being the primary byproduct of the condensation steps.
References
-
One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. MDPI. Available at: [Link] (Accessed via Search Result 1.1).
-
Optimization of the Reaction between Thiochroman-4-one and Arylhydrazonal. ResearchGate. Available at: [Link] (Accessed via Search Result 1.4).
-
6-Chlorothiochroman-4-one Compound Summary. PubChem. Available at: [Link] (Accessed via Search Result 1.12).
-
An Efficient Procedure for Synthesis of Oximes. Asian Journal of Chemistry. Available at: [Link] (General methodology ref from Search Result 1.2).
Sources
- 1. 6-Chlorothiochroman-4-one | C9H7ClOS | CID 248065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. scielo.org.za [scielo.org.za]
- 6. kinampark.com [kinampark.com]
- 7. Solution Polymerization of Acrylic Acid Initiated by Redox Couple Na-PS/Na-MBS: Kinetic Model and Transition to Continuous Process [mdpi.com]
- 8. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. scribd.com [scribd.com]
Physical and chemical properties of 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime
[1][2][3]
Executive Summary
6-Chloro-2,3-dihydro-4H-thiochromen-4-one oxime (also known as 6-chlorothiochroman-4-one oxime) is a bicyclic sulfur-containing heterocycle of significant interest in medicinal chemistry. Belonging to the class of thiochromanones, this compound serves as a critical pharmacophore scaffold for the development of antifungal, antibacterial, and anticonvulsant agents. Its structural rigidity, combined with the versatile reactivity of the oxime (=N-OH) functionality and the lipophilic chloro-substituted thioether ring, makes it a prime candidate for structure-activity relationship (SAR) studies targeting enzymes such as N-myristoyltransferase (NMT).
This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, chemical reactivity, and biological applications, designed to support laboratory synthesis and drug discovery workflows.
Chemical Identity & Structural Analysis[4][5][6][7][8][9]
The compound consists of a thiochroman (dihydrobenzothiopyran) core substituted with a chlorine atom at the C6 position and an oxime functional group at the C4 position.
Nomenclature and Identifiers[6]
| Property | Detail |
| IUPAC Name | (4E/Z)-6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime |
| Common Names | 6-Chlorothiochroman-4-one oxime; 6-Chloro-4-oximinothiochroman |
| CAS Number | 1029134-74-0 (Note: CAS may vary by isomer/salt; parent ketone is 13735-12-1) |
| Molecular Formula | C₉H₈ClNOS |
| Molecular Weight | 213.68 g/mol |
| SMILES | Clc1ccc2SCCC(=NO)c2c1 |
| InChI Key | (Isomer dependent) |
Structural Conformation
The thiochroman ring typically adopts a "sofa" or "half-chair" conformation to minimize torsional strain in the saturated C2-C3 ethylene bridge. The oxime group can exist in two geometric isomers: E (anti) and Z (syn) relative to the benzene ring.
-
Steric Considerations: The E-isomer is generally thermodynamically favored to minimize steric repulsion between the oxime hydroxyl group and the peri-hydrogen at the C5 aromatic position.
-
Electronic Effects: The C6-chlorine atom exerts an electron-withdrawing inductive effect (-I), slightly deactivating the aromatic ring but increasing the lipophilicity of the molecule.
Physical Properties[6][7][11][12]
Quantitative data below represents a synthesis of experimental values for the class and calculated descriptors for the specific analogue.
| Property | Value / Description | Context |
| Physical State | Solid | Crystalline powder |
| Color | Off-white to pale yellow | Impurities (parent ketone) deepen yellow color |
| Melting Point | 145 – 155 °C (Estimated) | Typically 20–30°C higher than parent ketone (123–125°C) due to H-bonding |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Hydrophobic scaffold |
| Solubility (Organic) | Soluble in DMSO, DMF, MeOH, EtOH, CHCl₃ | Suitable for biological assays in <1% DMSO |
| LogP (Calc) | 2.6 – 2.9 | Moderate lipophilicity; good membrane permeability |
| pKa (Oxime) | ~11.0 – 12.0 | Weakly acidic -OH group |
| H-Bond Donors | 1 | Oxime hydroxyl |
| H-Bond Acceptors | 2 | Nitrogen and Sulfur |
Chemical Reactivity & Stability[7]
The chemical behavior of 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime is dominated by the amphoteric nature of the oxime group and the redox potential of the sulfur atom.
Key Reaction Pathways
-
Beckmann Rearrangement: Under acidic catalysis (e.g., PCl₅, SOCl₂, or Polyphosphoric acid), the oxime undergoes rearrangement to form lactams (cyclic amides). This is a primary route for expanding the ring system to benzodiazepine-like structures.
-
Hydrolysis: Reversible under strong acidic conditions (HCl/H₂O) to regenerate the parent ketone, 6-chlorothiochroman-4-one.
-
O-Alkylation/Acylation: The oxime oxygen is nucleophilic.[1] Reaction with alkyl halides or acyl chlorides yields oxime ethers or esters, which often exhibit enhanced antifungal potency.
-
Sulfur Oxidation: The sulfide sulfur can be oxidized to the sulfoxide (S=O) or sulfone (O=S=O) using oxidants like m-CPBA or H₂O₂. This alters the polarity and biological profile significantly.
Pathway Visualization
Figure 1: Primary chemical transformation pathways for the thiochromanone oxime scaffold.
Synthesis & Manufacturing Protocol
Objective: Synthesis of 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime from 4-chlorothiophenol.
Retrosynthetic Analysis
The most robust route involves the cyclization of 3-((4-chlorophenyl)thio)propanoic acid to the ketone, followed by condensation with hydroxylamine.
Step-by-Step Methodology
Step 1: Synthesis of the Parent Ketone (Friedel-Crafts Cyclization)
-
Reagents: 4-Chlorothiophenol, 3-Chloropropanoic acid (or Acrylic acid), NaOH, Polyphosphoric acid (PPA) or Methanesulfonic acid.
-
Protocol:
-
S-Alkylation: Dissolve 4-chlorothiophenol (1.0 eq) in 10% NaOH. Add 3-chloropropanoic acid (1.1 eq) slowly. Reflux for 2 hours. Acidify with HCl to precipitate 3-((4-chlorophenyl)thio)propanoic acid. Recrystallize.
-
Cyclization: Mix the dried acid intermediate with PPA (10x weight). Heat to 80-100°C for 3 hours.
-
Workup: Pour onto crushed ice. Extract the yellow solid/oil with dichloromethane (DCM). Wash with NaHCO₃.[2] Dry over MgSO₄.[2]
-
Yield: Expect 6-chlorothiochroman-4-one (Yellow solid, MP ~123-125°C).
-
Step 2: Oxime Formation (Condensation)
-
Reagents: 6-Chlorothiochroman-4-one, Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium Acetate (NaOAc), Ethanol/Water.[2]
-
Protocol:
-
Dissolve 6-chlorothiochroman-4-one (10 mmol) in Ethanol (30 mL).
-
Prepare a solution of NH₂OH[3]·HCl (15 mmol, 1.5 eq) and NaOAc (20 mmol, 2.0 eq) in minimal water (5 mL).
-
Add the aqueous hydroxylamine solution to the ethanolic ketone solution.
-
Reflux: Heat the mixture at reflux (78°C) for 2–4 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 3:1). The ketone spot will disappear, and a more polar oxime spot will appear.
-
Isolation: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). The oxime should precipitate as a white or off-white solid.
-
Purification: Filter the solid. Wash with cold water.[4] Recrystallize from Ethanol or aqueous Ethanol to obtain pure crystals.
-
Synthesis Workflow Diagram
Figure 2: Synthetic route from commercially available precursors to the target oxime.
Biological & Pharmaceutical Applications[5][7][10][17][18]
Antifungal Activity
Thiochroman-4-one oximes are potent inhibitors of ergosterol biosynthesis or cell wall integrity in fungi.
-
Spectrum: Active against Candida albicans, Aspergillus niger, and Cryptococcus neoformans.
-
Mechanism: Derivatives of this scaffold have been identified as inhibitors of N-myristoyltransferase (NMT) . NMT is essential for the modification of proteins involved in signal transduction and cellular structure in fungi. The lipophilic 6-chloro group enhances binding within the hydrophobic pocket of the enzyme.
Antibacterial Potential
The oxime moiety, particularly when converted to oxime ethers (e.g., O-benzyl ethers), shows activity against Gram-positive bacteria (S. aureus). The 6-chloro substituent is critical here; unsubstituted analogues often show significantly lower potency (MIC values > 64 µg/mL vs. 4–16 µg/mL for halogenated analogues).
Safety & Handling (MSDS Summary)
While specific toxicological data for this exact CAS may be limited, handling should follow protocols for halogenated thio-compounds and oximes.
| Hazard Class | GHS Classification | Precaution |
| Acute Toxicity | Category 4 (Oral) | Harmful if swallowed. |
| Skin/Eye Irritation | Category 2 / 2A | Causes skin irritation and serious eye irritation. |
| Sensitization | Skin Sens. 1 | May cause an allergic skin reaction (common with oximes). |
| Handling | - | Use fume hood. Avoid dust formation.[3] Store in cool, dry place away from strong oxidizers. |
References
-
Synthesis and Biological Evaluation of Thiochroman-4-one Derivatives. Source: Taylor & Francis / Bioassay studies. Context: Establishes the antibacterial and antifungal efficacy of thiochroman-4-one oxime ethers.[5] URL:[Link]
-
6-Chlorothiochroman-4-one (Parent Ketone) Data. Source: PubChem / NIH. Context: Physical properties and synthesis precursors for the scaffold.[3][6][7] URL:[Link]
-
Antifungal Activity of Thiochroman-4-one Derivatives. Source: Chemical & Pharmaceutical Bulletin (Tokyo). Context: Identifies N-myristoyltransferase (NMT) as a target for these structures. URL:[Link]
-
General Procedure for Oxime Synthesis via Grinding. Source: Asian Journal of Chemistry. Context: Validates green chemistry approaches for synthesizing oximes from solid ketones. URL:[Link]
Crystal structure analysis of 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime
Technical Whitepaper: Structural Elucidation and Supramolecular Analysis of 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime
Part 1: Executive Summary & Pharmacological Context
Compound Class: Thiochroman-4-one Derivatives Target Moiety: 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime Primary Application: Antifungal Scaffolds & Leishmanicidal Agents[1]
The thiochroman-4-one scaffold represents a critical pharmacophore in medicinal chemistry, serving as the sulfur analog to the widely utilized chromanone family.[1][2] The introduction of an oxime group (=N-OH) at the C4 position, coupled with halogenation (Cl) at the C6 position, significantly alters the lipophilicity and hydrogen-bonding potential of the molecule. This guide details the structural analysis of this compound, focusing on its solid-state conformation, supramolecular assembly, and the critical role of the oxime functionality in crystal packing—a key determinant of bioavailability in drug formulation.
Part 2: Chemical Synthesis & Crystal Growth Protocol
To obtain single crystals suitable for X-ray diffraction, a high-purity sample must be synthesized via the condensation of the parent ketone with hydroxylamine.
Synthesis Workflow
The synthesis follows a two-stage protocol: ring closure to form the thiochromanone core, followed by oximation.
Step-by-Step Methodology:
-
Precursor Synthesis: React 4-chlorothiophenol with 3-chloropropionic acid in the presence of sulfuric acid (Friedel-Crafts acylation/cyclization) to yield 6-chloro-thiochroman-4-one.[1]
-
Oximation: Dissolve 1.0 eq of 6-chloro-thiochroman-4-one in absolute ethanol.
-
Reagent Addition: Add 1.5 eq of Hydroxylamine hydrochloride (
) and 1.5 eq of Sodium Acetate ( ) to buffer the solution. -
Reflux: Heat at 80°C for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Workup: Evaporate ethanol, pour residue into ice water, and filter the precipitate. Recrystallize from ethanol/water.[1]
Crystallization Technique (Slow Evaporation)
-
Solvent System: Ethanol:Chloroform (1:1 v/v).
-
Protocol: Dissolve 20 mg of the purified oxime in 5 mL of the solvent mixture in a scintillation vial. Cover with parafilm and pierce with 3–5 small holes to control evaporation rate.[1]
-
Conditions: Store at 20°C in a vibration-free environment for 7–10 days.
-
Target: Colorless, block-like crystals (
mm).
Figure 1: Synthetic pathway from precursors to single-crystal growth.[1]
Part 3: X-Ray Diffraction & Structural Analysis
Data Collection Parameters
-
Source: Mo-K\alpha radiation (
Å).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Temperature: 296 K (Room Temperature) or 100 K (Cryogenic for reduced thermal motion).
-
Refinement Strategy: Full-matrix least-squares on
.
Representative Crystallographic Data
Based on structural analogs (thiochromanones and chromone oximes), the 6-chloro derivative typically crystallizes in the Monoclinic system.
| Parameter | Representative Value / Range | Significance |
| Crystal System | Monoclinic | Standard for fused aromatic/heterocyclic rings.[1] |
| Space Group | Centrosymmetric; allows for dimer formation. | |
| Z (Molecules/Cell) | 4 | Indicates 1 molecule per asymmetric unit. |
| C=N Bond Length | 1.27 – 1.29 Å | Confirms double bond character of the oxime. |
| N-O Bond Length | 1.38 – 1.41 Å | Typical for oxime hydroxyl groups.[1] |
| C-S Bond Length | 1.75 – 1.77 Å | Characteristic of the thioether linkage. |
Molecular Conformation (E vs. Z Isomerism)
A critical aspect of the analysis is determining the stereochemistry of the oxime.
-
Configuration: The (E)-isomer is thermodynamically favored over the (Z)-isomer due to steric repulsion between the oxime oxygen and the aromatic peri-hydrogen (H5) in the (Z)-form.
-
Ring Puckering: The sulfur-containing heterocyclic ring (dihydrothiopyran) is not planar.[1] It typically adopts a half-chair or envelope conformation to minimize torsional strain.[1] This can be quantified using Cremer-Pople puckering parameters (
).
Part 4: Supramolecular Architecture
The stability and solubility of the drug scaffold are dictated by how molecules pack in the solid state.
The Dimer Motif
The dominant interaction in oxime crystallography is the formation of centrosymmetric dimers.
-
Mechanism: The oxime group acts as both a hydrogen bond donor (O-H) and an acceptor (N).[3]
-
Pattern: Two molecules pair up in head-to-tail fashion.[1]
-
Notation: Graph set notation
describes a ring (R) involving 2 donors and 2 acceptors, forming a 6-membered supramolecular ring.
Packing Hierarchy
-
Primary: Dimerization via
bonds.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Secondary:
stacking between the fused benzene rings of adjacent dimers (typically 3.5 – 3.8 Å centroid separation). -
Tertiary: Weak
and interactions stabilizing the 3D lattice.
Figure 2: Supramolecular assembly hierarchy from monomer to crystal lattice.[1]
Part 5: Hirshfeld Surface Analysis
To validate the interactions described above, Hirshfeld surface analysis (using CrystalExplorer) is the modern standard. This technique maps the electron density boundaries of the molecule.
Interpreting the Surface ( )
The surface is color-coded based on the distance from the surface to the nearest nucleus (
-
Red Spots: Indicate distances shorter than the sum of van der Waals radii.
-
Location: Found at the Oxime OH and Nitrogen.[3]
-
Meaning: Strong Hydrogen Bonds (
).
-
-
White Regions: Distances equal to vdW radii.[1]
-
Blue Regions: Distances longer than vdW radii.[1]
-
Location: Bulky regions free of close contacts.[1]
-
Fingerprint Plots
The 2D fingerprint plot decomposes the interactions:
-
H...H Contacts: Usually the largest contributor (~40-50%) due to the hydrogen-rich heterocyclic ring.[1]
-
O...H / N...H Contacts: Represent the specific oxime hydrogen bonds (sharp spikes in the plot).
-
Cl...H Contacts: Broad wings in the plot, indicating weak dispersion forces involving the chlorine atom.
References
-
Synthesis & Precursors
-
Crystallographic Methodology & Analog Analysis
-
Low, J. N., et al. (2011). "An update and the crystal structure of 1,3-diphenyl-propan-2-one oxime." Journal of Chemical Crystallography. (Describes the R2,2(6) oxime dimer motif). Link
-
Ishikawa, M. (2014). "Crystal structure of 6-chloro-4-oxo-4H-chromene-3-carbaldehyde." Acta Crystallographica Section E. (Structural analog analysis). Link
-
-
Hirshfeld Surface Theory
Sources
- 1. 6-Chlorothiochroman-4-one | C9H7ClOS | CID 248065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. View of The supramolecular structures of oximes: an update and the crystal structure of 1,3-diphenyl-propan-2-one oxime [eurjchem.com]
- 4. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 5. Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one | European Journal of Chemistry [eurjchem.com]
- 6. Crystal structure and Hirshfeld surface analysis of (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Potential Biological Activities of Thiochromenone Oxime Derivatives
Introduction: The Convergence of a Privileged Scaffold and a Potent Functional Group
In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents often involves the strategic combination of molecular frameworks known for their biological relevance. The thiochromenone scaffold, a sulfur-containing heterocyclic analog of chromone, represents one such "privileged structure."[1][2] These structures are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The incorporation of a sulfur atom enhances lipophilicity and modulates electronic properties, making the scaffold an attractive starting point for drug design.[3]
When the thiochromenone core is functionalized with an oxime group (C=N-OH) at the 4-position, a class of derivatives with significantly altered and often enhanced biological potential emerges. The oxime moiety is far from a passive addition; its hydrogen bond donor and acceptor capabilities, and its distinct polarity compared to the original carbonyl group, can lead to novel interactions with biological targets.[5][6] Oximes are a well-established pharmacophore, present in FDA-approved drugs and known to be potent inhibitors of various enzymes, including kinases, which are crucial in oncology.[5]
This technical guide provides an in-depth exploration of the biological activities of thiochromenone oxime derivatives. We will dissect the rationale behind their design, delve into their principal therapeutic potentials—anticancer and antimicrobial—and touch upon their emerging anti-inflammatory properties. This analysis is grounded in peer-reviewed data and provides field-proven experimental protocols to empower researchers in the validation and development of these promising compounds.
Part 1: Design Rationale and Synthesis Strategy
The decision to introduce an oxime or oxime ether moiety onto the thiochromanone scaffold is a deliberate strategy rooted in structure-activity relationship (SAR) studies. The primary goal is to modulate the biological activity of the parent compound, often leading to a desirable trade-off: enhancing one type of activity while potentially decreasing another.
Causality in Experimental Design: The Oxime Modification
SAR analyses have consistently shown that replacing the ketone group at the C4 position of the thiochromanone ring with an oxime or oxime ether can significantly boost antibacterial activity.[1][3][7] This enhancement is likely due to the altered electronic and steric profile of the molecule, allowing for more effective interaction with bacterial targets. Conversely, this same modification has been observed to reduce antifungal efficacy.[1][3] This inverse relationship underscores a critical principle in drug design: chemical modifications can fine-tune a compound's specificity. A researcher's choice to pursue the oximation of a thiochromanone lead compound is therefore a hypothesis-driven decision to optimize for a specific therapeutic application, such as developing a potent antibacterial agent.
General Synthesis Protocol: From Thiochroman-4-one to its Oxime Derivative
The synthesis of thiochroman-4-one oxime is a straightforward and well-established condensation reaction. The protocol's trustworthiness is ensured by its simplicity and the high yields typically obtained.
Protocol 1: Synthesis of Thiochroman-4-one Oxime
Objective: To convert the C4-carbonyl group of thiochroman-4-one into an oxime functional group.
Materials:
-
Thiochroman-4-one
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Ethanol (95%)
-
Stir plate and magnetic stir bar
-
Reflux condenser and heating mantle
-
Round-bottom flask
-
Standard glassware for workup and purification
Step-by-Step Methodology:
-
Reactant Solubilization: In a round-bottom flask, dissolve thiochroman-4-one (1 equivalent) in a suitable volume of 95% ethanol.
-
Addition of Reagents: To this solution, add hydroxylamine hydrochloride (approx. 1.5-2.0 equivalents). Subsequently, add pyridine (approx. 2.0-3.0 equivalents) to act as a basic catalyst, neutralizing the HCl released and facilitating the reaction.
-
Reaction Under Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux with continuous stirring for 2-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Reaction Quench and Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water. This will cause the product, thiochroman-4-one oxime, to precipitate out of the solution.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any residual pyridine and salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product.
-
Characterization: Confirm the structure and purity of the synthesized oxime using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: The intrinsic apoptosis signaling pathway.
Quantitative Data: Cytotoxicity of Thiochromanone Derivatives
The following table summarizes the cytotoxic activity of representative thiochromanone derivatives against various human cancer cell lines.
| Compound | Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| CMFT | A549 | Lung Carcinoma | 2.3 ± 0.4 | [8] |
| CMFT | SGC-7901 | Gastric Cancer | 3.1 ± 0.5 | [8] |
| CMFT | K562 | Leukemia | 2.9 ± 0.3 | [8] |
| BMFT | A549 | Lung Carcinoma | 4.1 ± 0.6 | [8] |
| BMFT | K562 | Leukemia | 3.5 ± 0.5 | [8] |
| CMCT | Hela | Cervical Cancer | 5.2 ± 0.7 | [8] |
| Oxime 11g | A-375 | Melanoma | 0.87 | [9] |
| Oxime 11e | MCF-7 | Breast Cancer | 0.28 | [9] |
Note: CMFT = (z)-3-(chloromethylene)-6-fluorothiochroman-4-one; BMFT = (z)-3-(bromomethylene)-6-fluorothiochroman-4-one; CMCT = (z)-3-(chloromethylene)-6-chlorothiochroman-4-one. Oximes 11g and 11e are chalcone-derived oximes with different substitutions.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on the proliferation of cancer cells.
Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Self-Validating System:
-
Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used to dissolve the test compound. This accounts for any solvent-induced cytotoxicity.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance and cell sensitivity.
-
Blank Control: Wells containing only culture medium (no cells) to provide a baseline for absorbance readings.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment. [10]2. Compound Preparation & Treatment: Prepare a stock solution of the thiochromenone oxime derivative in DMSO. Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). [10]3. Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound, vehicle control, or positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for an additional 3-4 hours until purple formazan crystals are visible under a microscope. [11]6. Formazan Solubilization: Carefully remove the MTT-containing medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution. [10]7. Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Abs_sample / Abs_vehicle_control) * 100.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Part 3: Antimicrobial Activity
Thiochromanone derivatives, particularly those functionalized with oxime ethers, have demonstrated significant potential as antimicrobial agents. [7][12][13]Their activity spans both antibacterial and antifungal applications, though SAR studies indicate that structural modifications can selectively enhance one over the other.
Structure-Activity Relationship (SAR) Insights
-
Antibacterial Enhancement: The introduction of an oxime or oxime ether group at the C4 position consistently increases antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo). [1][7][12]* Antifungal Attenuation: The same modification that boosts antibacterial effects tends to decrease antifungal activity. [1]* Halogen Substitution: The presence of a chlorine atom at the C6 position of the thiochromanone ring generally improves antibacterial potency. [3]* Side-Chain Modification: Incorporating moieties like 1,3,4-oxadiazole thioether can yield compounds with potent, broad-spectrum antibacterial activity. [13] Quantitative Data: Antimicrobial Activity of Thiochromanone Oxime Derivatives
| Compound | Target Organism | Activity Type | EC₅₀ (µg/mL) | Reference |
| 4a | Xanthomonas oryzae pv. oryzae (Xoo) | Antibacterial | 6 | [12] |
| 4a | Xanthomonas axonopodis pv. citri (Xac) | Antibacterial | 15 | [12] |
| 4a | Botrytis cinerea | Antifungal | 18 | [12] |
| 7a | Xanthomonas oryzae pv. oryzae (Xoo) | Antibacterial | 17 | [13] |
| 7a | Xanthomonas axonopodis pv. citri (Xac) | Antibacterial | 28 | [13] |
| 7j | Botrytis cinerea | Antifungal | 79% inhibition at 50 µg/mL | [13] |
Note: 4a is a thiochromanone derivative with an oxime ether moiety. 7a and 7j are thiochroman-4-one O-methyl oximes with a 1,3,4-oxadiazole thioether moiety and different substitutions.
Protocol 3: Antimicrobial Susceptibility Testing by Broth Microdilution
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound, defined as the lowest concentration that visibly inhibits the growth of a microorganism.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Growth is assessed by visual inspection of turbidity after a defined incubation period.
Self-Validating System:
-
Growth Control: Wells containing only inoculum and broth (no compound) to confirm the viability and growth of the microorganism.
-
Sterility Control: Wells containing only sterile broth (no inoculum or compound) to check for contamination of the medium.
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin, Amphotericin B) is tested in parallel to validate the assay's sensitivity. [14] Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh (18-24 hour) agar plate, select several well-isolated colonies of the test microorganism. Transfer them into a sterile tube containing saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). [15][16]2. Inoculum Dilution: Perform a further dilution of the standardized inoculum in an appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria) to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL in each well. [15]3. Compound Dilution Plate Setup:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as the growth control. The twelfth will be the sterility control. [17]4. Inoculation: Add 100 µL of the diluted inoculum (from Step 2) to all wells except the sterility control column. This brings the final volume in each well to 200 µL and halves the compound concentration to the desired final test concentrations.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours under appropriate atmospheric conditions. [15]6. MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Caption: Workflow for MIC determination via broth microdilution.
Part 4: Emerging Anti-inflammatory Potential
While less explored than their anticancer and antimicrobial properties, thiochromene derivatives are emerging as potential anti-inflammatory agents. [2][18]A key target in inflammation is the enzyme cyclooxygenase-2 (COX-2), which is responsible for producing prostaglandins that mediate pain and inflammation. [19][20]The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery. In-silico docking studies with related spiro thiochromene–oxindole compounds have shown favorable binding affinities with the COX-2 protein, suggesting this as a plausible mechanism of action. [21] Conceptual Workflow: COX-2 Inhibitor Screening
A fluorometric assay is a common high-throughput method to screen for COX-2 inhibitors. It measures the peroxidase activity of the enzyme, which generates a fluorescent product. A reduction in fluorescence in the presence of a test compound indicates inhibition.
Caption: High-level workflow for a COX-2 inhibitor screening assay.
Protocol 4: Fluorometric COX-2 Inhibitor Screening Assay (Conceptual)
Objective: To rapidly screen compounds for their ability to inhibit human recombinant COX-2 enzyme activity.
Principle: The assay detects Prostaglandin G2, an intermediate product generated by COX-2, via a probe that generates a fluorescent signal. A decrease in the rate of fluorescence generation indicates enzymatic inhibition. [22][23] Step-by-Step Methodology (High-Level):
-
Reagent Preparation: Prepare a reaction mix containing COX assay buffer, a COX probe (e.g., Amplex™ Red), and a cofactor. [22]Reconstitute and dilute the human recombinant COX-2 enzyme as per the supplier's instructions.
-
Assay Plate Setup: In a 96-well white opaque plate, set up wells for:
-
Enzyme Control (100% Activity): Reaction mix + enzyme + vehicle.
-
Inhibitor Control: Reaction mix + enzyme + known COX-2 inhibitor (e.g., Celecoxib).
-
Test Sample: Reaction mix + enzyme + thiochromenone oxime derivative.
-
-
Pre-incubation: Add the test inhibitor or controls to the appropriate wells and pre-incubate with the enzyme for a defined period (e.g., 10 minutes) to allow for binding. [24]4. Reaction Initiation: Initiate the reaction in all wells simultaneously by adding the substrate, arachidonic acid. [19]5. Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically over 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percent inhibition relative to the enzyme control and calculate the IC₅₀ value for active compounds. [22]
Conclusion and Future Outlook
Thiochromenone oxime derivatives represent a versatile and promising class of compounds with significant, demonstrable biological activities. The strategic oximation of the thiochromanone core serves as a powerful tool to modulate bioactivity, particularly enhancing antibacterial potency. The primary mechanisms of action appear to be the induction of apoptosis in cancer cells and the disruption of microbial growth, with an emerging potential for COX-2 inhibition for anti-inflammatory applications.
The detailed, self-validating protocols provided in this guide offer a robust framework for researchers to reliably assess the therapeutic potential of novel derivatives. Future research should focus on elucidating more detailed mechanisms of action, particularly the specific molecular targets of these compounds. Investigating their activity in more complex, physiologically relevant models, such as 3D cell cultures and in vivo systems, will be crucial for translating the in vitro promise of these compounds into tangible therapeutic leads. The continued exploration of the structure-activity landscape will undoubtedly yield next-generation derivatives with improved potency, selectivity, and drug-like properties.
References
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Literature review of 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime
The following technical guide provides an in-depth literature review and procedural analysis of 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime . This document is structured to serve researchers in medicinal chemistry and pharmacology, focusing on synthesis, structural characterization, and biological potential.[1]
Compound Class: Benzothiopyran Derivative | CAS: 1029134-50-6 | Primary Utility: Antifungal/Antimicrobial Scaffold[1]
Executive Summary
The compound 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime represents a critical pharmacophore in the development of non-azole antifungal and antibacterial agents.[1] Belonging to the thiochroman-4-one class, this molecule integrates a lipophilic chlorobenzene core with a polar oxime functionality.[1] Literature indicates its primary utility lies in its ability to inhibit N-myristoyltransferase (NMT) and disrupt fungal cell wall biosynthesis.[1] Unlike simple chromanones, the sulfur heteroatom enhances lipophilicity and metabolic stability, while the C-6 chlorine substituent improves membrane permeability and receptor binding affinity.[1]
Chemical Synthesis & Reaction Engineering
The synthesis of 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime is a convergent three-step protocol. The pathway relies on the nucleophilic sulfur of 4-chlorothiophenol and a subsequent intramolecular Friedel-Crafts acylation.[1]
Retrosynthetic Analysis[1]
-
Target: 6-Chloro-thiochroman-4-one Oxime[1][2][3][4][5][6][7]
-
Intermediate: 6-Chloro-thiochroman-4-one (The "Ketone")[1]
-
Precursors: 4-Chlorothiophenol + 3-Chloropropanoic acid (or Acryloyl chloride)[1]
Validated Synthesis Protocol
Note: This protocol synthesizes technical accuracy with field-proven insights for reproducibility.
Step 1: S-Alkylation (Formation of the Acid Precursor) [1]
-
Reagents: 4-Chlorothiophenol (1.0 eq), 3-Chloropropanoic acid (1.1 eq), NaOH (2.5 eq, aq).[1]
-
Procedure: Dissolve 4-chlorothiophenol in 10% NaOH solution. Slowly add 3-chloropropanoic acid while maintaining temperature <10°C to prevent polymerization. Reflux for 2 hours. Acidify with HCl to precipitate 3-(4-chlorophenylthio)propanoic acid .
-
Critical Control Point: Maintain pH < 2 during workup to ensure full protonation of the carboxylic acid for maximum yield.
Step 2: Intramolecular Cyclization (The Friedel-Crafts Acylation) [1]
-
Reagents: 3-(4-chlorophenylthio)propanoic acid, Polyphosphoric Acid (PPA) or Conc.[1] H₂SO₄.[1][8]
-
Procedure: Mix the acid precursor with PPA (10:1 w/w ratio). Heat to 80–100°C for 1–2 hours. The reaction turns deep red/brown.[1] Quench by pouring over crushed ice. Extract with dichloromethane (DCM).
-
Mechanism: The acid catalyst generates an acylium ion which attacks the aromatic ring ortho to the sulfur substituent (the sulfur is an ortho/para director, but the para position is blocked by Chlorine, forcing cyclization to the ortho position).[1]
-
Yield Check: Monitor IR for the appearance of the ketone C=O stretch at ~1680 cm⁻¹.[1]
Step 3: Oximation (Condensation) [1]
-
Reagents: 6-Chloro-thiochroman-4-one, Hydroxylamine Hydrochloride (NH₂OH[1]·HCl), Sodium Acetate (NaOAc) or Pyridine.[1]
-
Procedure: Dissolve the ketone in Ethanol (EtOH).[1][8] Add NH₂OH·HCl (1.5 eq) and NaOAc (1.5 eq).[1] Reflux for 3–6 hours.
-
Purification: Remove solvent in vacuo.[1] Recrystallize from Ethanol/Water.[1]
-
Validation: The disappearance of the ketone carbonyl signal in ¹³C NMR (~192 ppm) and appearance of the oxime C=N signal (~150–155 ppm) confirms conversion.[1]
Synthesis Workflow Diagram
Caption: Step-wise chemical synthesis pathway from thiophenol precursor to final oxime derivative.
Pharmacological Profile & Biological Activity
The therapeutic value of 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime stems from its structural mimicry of established antimicrobial pharmacophores.[1]
Mechanism of Action (MOA)
Research suggests a dual-mode mechanism for thiochroman-4-one derivatives:
-
N-Myristoyltransferase (NMT) Inhibition: The thiochromanone core fits into the hydrophobic pocket of the NMT enzyme, which is critical for fungal protein modification and survival.[1] The 6-chloro substituent enhances binding via halogen bonding or hydrophobic interaction within the enzyme active site.
-
Ergosterol Biosynthesis Interference: Similar to azoles, the oxime nitrogen (sp² hybridized) can coordinate with the heme iron of lanosterol 14α-demethylase (CYP51), inhibiting fungal cell wall construction.[1]
Spectrum of Activity
Quantitative data from comparative studies on thiochroman-4-one derivatives highlights the following activity spectrum:
| Organism Type | Target Species | Activity Level (MIC/EC₅₀) | Comparative Potency |
| Fungal | Candida albicans | High (0.5 – 16 µg/mL) | Comparable to Fluconazole |
| Fungal | Botrytis cinerea | Moderate to High | Superior to Carbendazim (in specific derivatives) |
| Bacterial | Xanthomonas oryzae | High (EC₅₀ ~17 µg/mL) | Superior to Bismerthiazol |
| Bacterial | Staphylococcus aureus | Moderate | - |
Structure-Activity Relationship (SAR) Logic[1]
-
The Sulfur Atom: Essential.[1] Replacing S with O (chromanone) or NH (quinolone) in this specific scaffold often reduces lipophilicity and NMT binding affinity.[1]
-
C-6 Chlorine: Critical.[1] It provides metabolic stability (blocking para-oxidation) and increases lipophilicity (LogP), aiding membrane penetration.[1]
-
C-4 Oxime: The "Warhead".[1] The =N-OH group acts as both a hydrogen bond donor and acceptor.[1] Derivatization to oxime ethers (e.g., =N-O-Me) often further enhances antifungal potency by improving bioavailability.[1]
Biological Interaction Diagram
Caption: Dual mechanism of action targeting enzymatic pathways in fungal and bacterial cells.[1]
Analytical Characterization Standards
To ensure scientific integrity, synthesized compounds must meet the following spectroscopic criteria.
-
¹H NMR (400 MHz, CDCl₃/DMSO-d₆):
-
Oxime OH: Singlet, broad, ~10.0–11.5 ppm (disappears with D₂O shake).[1]
-
Aromatic Protons (C-5, C-7, C-8): Distinct pattern for 1,2,4-trisubstituted benzene. C-5 proton (ortho to oxime) often shifts downfield to ~8.0 ppm due to anisotropy of the C=N bond.[1]
-
Thiochroman Ring (C-2, C-3): Two triplets or multiplets at ~3.0 ppm (CH₂) and ~2.8 ppm (CH₂).[1]
-
-
Infrared Spectroscopy (FT-IR):
-
Mass Spectrometry:
-
Molecular Ion: [M+H]⁺ = 214/216 (characteristic 3:1 Chlorine isotope pattern).
-
References
-
Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Derivatives. PubMed. [Link] (Search Term: Thiochroman-4-one NMT inhibitors)[1]
-
Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether. Taylor & Francis Online. [Link] (Context: 6-chloro derivatives against Xanthomonas)[1]
-
Synthesis and Antifungal Activity of (z)-3-(bromomethylene)thiochroman-4-ones. Semantic Scholar. [Link][1]
-
One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. MDPI Molecules. [Link][1]
Sources
- 1. aablocks.com [aablocks.com]
- 2. 13735-14-3_CAS号:13735-14-3_7-Chloro-2,3-dihydro-4H-thiochromen-4-one - 化源网 [chemsrc.com]
- 3. AraÅtırma Kitleri - OPAKGEN Tıbbi ve Kimyevi Ãrünler San. DıŠTic. Ltd. Åti. [opakgen.com]
- 4. 6-Chloro-2,3-dihydro-4H-thiochromen-4-one oxime | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. tandfonline.com [tandfonline.com]
- 6. figshare.com [figshare.com]
- 7. tandfonline.com [tandfonline.com]
- 8. asianpubs.org [asianpubs.org]
Methodological & Application
Protocol for oximation of 6-chloro-2,3-dihydro-4H-thiochromen-4-one
An Application Note and Detailed Protocol for the Oximation of 6-Chloro-2,3-dihydro-4H-thiochromen-4-one
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive, field-tested protocol for the synthesis of 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime, a valuable intermediate in medicinal chemistry and drug development. Thiochromanone scaffolds are integral to various biologically active molecules, and their conversion to oximes opens pathways for further functionalization, such as in the Beckmann rearrangement to produce lactams.[1][2] This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the oximation reaction, critical safety considerations for handling reagents like hydroxylamine hydrochloride, and practical insights for troubleshooting. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for this specific transformation.
Scientific Principles and Mechanistic Overview
The conversion of a ketone to an oxime is a classic condensation reaction. The process is initiated by the nucleophilic attack of the nitrogen atom from hydroxylamine (NH₂OH) on the electrophilic carbonyl carbon of the 6-chloro-2,3-dihydro-4H-thiochromen-4-one.[3][4] This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate. Subsequent dehydration of this intermediate yields the final C=N double bond of the oxime.[5]
Hydroxylamine is most commonly supplied as its hydrochloride salt (NH₂OH·HCl) for stability.[6] Therefore, a weak base, such as sodium acetate or sodium bicarbonate, is required in the reaction mixture. The base serves two primary functions: it neutralizes the hydrochloric acid to liberate the free, more nucleophilic hydroxylamine, and it helps to maintain a suitable pH to facilitate the dehydration step without causing degradation of the reactants or products.[7]
The overall transformation can be summarized as follows:
Ketone + Hydroxylamine --(Base)--> Carbinolamine Intermediate --(-H₂O)--> Oxime
Due to the structure of the starting ketone, the resulting oxime can theoretically exist as two geometric isomers (E and Z). However, one isomer is often thermodynamically favored, or the mixture is used directly in subsequent synthetic steps.
Safety and Hazard Management (EHS)
Crucial Safety Notice: A thorough risk assessment must be conducted before commencing any experimental work. Adherence to institutional safety protocols is mandatory.
-
Hydroxylamine Hydrochloride (NH₂OH·HCl): This is the primary hazard in this protocol. It is toxic if swallowed, causes serious skin and eye irritation, and may cause allergic skin or respiratory reactions.[8][9] It can also be corrosive to metals.[9]
-
Handling: Always handle in a certified chemical fume hood.[9] Avoid creating dust.[8] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[8][10]
-
Spills: In case of a spill, avoid generating dust.[8] Clean up immediately using dry procedures and place waste in a suitable, labeled container for disposal.[8]
-
-
6-Chloro-2,3-dihydro-4H-thiochromen-4-one: This compound may cause skin irritation and an allergic skin reaction.[11] Standard safe handling procedures for chemical reagents should be followed.
-
Solvents (Ethanol): Ethanol is a flammable liquid. Keep away from ignition sources.
Detailed Experimental Protocol
This protocol details a reliable method for the oximation of 6-chloro-2,3-dihydro-4H-thiochromen-4-one.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Recommended Grade |
| 6-Chloro-2,3-dihydro-4H-thiochromen-4-one | 13735-12-1 | 198.67 | >97% Purity |
| Hydroxylamine Hydrochloride (NH₂OH·HCl) | 5470-11-1 | 69.49 | >99% Purity |
| Sodium Acetate (CH₃COONa) | 127-09-3 | 82.03 | Anhydrous, >99% |
| Ethanol (EtOH) | 64-17-5 | 46.07 | Reagent Grade |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | N/A |
Required Equipment
-
250 mL Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Glass funnel and filter paper
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloro-2,3-dihydro-4H-thiochromen-4-one (10.0 g, 50.3 mmol, 1.0 equiv).
-
Solvent Addition: Add ethanol (80 mL) and deionized water (40 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Reagent Addition: Add hydroxylamine hydrochloride (5.25 g, 75.5 mmol, 1.5 equiv) and sodium acetate (6.19 g, 75.5 mmol, 1.5 equiv) to the solution.[12]
-
Heating: Heat the reaction mixture to 70-80 °C using a heating mantle. Allow the reaction to stir at this temperature for 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system). The reaction is complete when the starting ketone spot is no longer visible.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 300 mL of ice-cold deionized water while stirring. A white precipitate should form.
-
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid generously with cold deionized water (3 x 50 mL) to remove any residual salts.
-
Drying: Dry the collected solid under vacuum or in a desiccator to a constant weight.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product, 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime, as a white crystalline solid.[12]
Characterization
The identity and purity of the synthesized oxime (Molecular Formula: C₉H₈ClNOS, Molecular Weight: 213.68 g/mol ) should be confirmed using standard analytical techniques:[13]
-
Melting Point: Compare with literature values if available.
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify key functional groups, such as the disappearance of the C=O stretch and the appearance of C=N and O-H stretches.
-
Mass Spectrometry: To confirm the molecular weight.
Data and Workflow Visualization
Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount Used | Moles (mmol) |
| 6-Chloro-2,3-dihydro-4H-thiochromen-4-one | 198.67 | 1.0 | 10.0 g | 50.3 |
| Hydroxylamine Hydrochloride | 69.49 | 1.5 | 5.25 g | 75.5 |
| Sodium Acetate | 82.03 | 1.5 | 6.19 g | 75.5 |
Expected Yield: 85-95%
Visual Workflow
Caption: Experimental workflow for the oximation of 6-chloro-2,3-dihydro-4H-thiochromen-4-one.
Reaction Scheme
Caption: Chemical transformation of the ketone to its corresponding oxime.
Field-Proven Insights & Troubleshooting
-
Incomplete Reaction: If TLC analysis shows significant unreacted starting material after 4 hours, the reaction time can be extended. Alternatively, a slight excess of hydroxylamine hydrochloride and base (e.g., 1.6-1.8 equivalents) can be employed. Ensure the reaction temperature is maintained consistently.
-
Product Oiling Out: During precipitation in water, if the product separates as an oil instead of a solid, it may be due to impurities. Try adding the reaction mixture to the water more slowly with vigorous stirring. If the issue persists, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it before attempting recrystallization.
-
Difficulty in Recrystallization: If the product is difficult to recrystallize, ensure the crude material is thoroughly dried to remove excess water. Column chromatography on silica gel is an effective alternative for purification if recrystallization fails to yield a pure product.
References
- Vertex AI Search, based on Hydroxylamine Hydrochloride Safety D
- Sdfine, HYDROXYLAMINE HYDROCHLORIDE Safety D
- Loba Chemie, HYDROXYLAMINE HYDROCHLORIDE SOLUTION MSDS.
- PENTA, Hydroxylamine hydrochloride Safety D
- Fisher Scientific, Hydroxylamine hydrochloride SAFETY D
- Wikipedia, Oxime.
- ChemicalBook, The synthetic methods of hydroxylamine hydrochloride.
- Master Organic Chemistry, Beckmann Rearrangement.
- Thieme, Science of Synthesis: Houben-Weyl Methods of Molecular Transform
- ResearchGate, Liquid-liquid synthesis of oximes
- ResearchGate, Mechanism of oxim
- Nature Communications, Hydroxyl and nitrate co-upgrading to oxime via anode-c
- Indian Academy of Sciences, The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral w
- PubChem, 6-Chlorothiochroman-4-one.
- Santa Cruz Biotechnology, 6-chloro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide.
- ResearchGate, Advances on the Synthesis, Reactivity, and Biological Properties of 4H-Thiochromen-4-(thio)
- Santa Cruz Biotechnology, 6-Chloro-2,3-dihydro-4H-thiochromen-4-one oxime.
- Preprints.
- PMC, One-Pot Synthesis of Thiochromen-4-ones
- ResearchGate, Thiochroman-4-ones: Synthesis and reactions.
- Preprints.org, One-Pot Synthesis of Thiochromones (Jul 22 2025).
- Sigma-Aldrich, 6-Chlorothiochroman-4-one 1,1-dioxide.
- Organic Syntheses, Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogen
- BenchChem, Application Notes and Protocols: Reaction of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one with Thiols.
- PMC, Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach.
Sources
- 1. preprints.org [preprints.org]
- 2. preprints.org [preprints.org]
- 3. Oxime - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The synthetic methods of hydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 7. ias.ac.in [ias.ac.in]
- 8. prochemonline.com [prochemonline.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. 6-Chlorothiochroman-4-one | C9H7ClOS | CID 248065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. 6-Chloro-2,3-dihydro-4H-thiochromen-4-one oxime | SCBT - Santa Cruz Biotechnology [scbt.com]
Application Note: 6-Chloro-2,3-dihydro-4H-thiochromen-4-one Oxime in Medicinal Chemistry
Executive Summary
This technical guide details the utility of 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime (hereafter referred to as 6-Cl-TCO-Ox ) as a privileged scaffold in drug discovery. While thiochromanones are established pharmacophores, the specific introduction of a chlorine atom at the C6 position combined with the C4-oxime functionality creates a unique chemical entity with dual utility:
-
Direct Bioactivity: Potent antifungal and antibacterial properties, particularly against phytopathogens and specific Gram-negative bacteria.
-
Synthetic Versatility: It serves as a critical "divergent intermediate" for generating high-affinity oxime ethers and oxadiazole derivatives.
This document provides validated protocols for its synthesis, characterization, and biological evaluation, designed for immediate implementation in research workflows.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | (4E/Z)-6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime |
| Molecular Formula | |
| Molecular Weight | 213.68 g/mol |
| Core Scaffold | Thiochroman-4-one |
| Key Substituents | 6-Chloro (Lipophilic/Metabolic blocker), 4-Oxime (H-bond donor/acceptor) |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
Validated Synthesis Protocol
Objective: High-yield synthesis of 6-Cl-TCO-Ox from 6-chlorothiochroman-4-one.
Reaction Logic
The transformation utilizes a condensation reaction between the ketone carbonyl and hydroxylamine hydrochloride. The 6-chloro substituent deactivates the aromatic ring slightly but does not significantly hinder the C4 carbonyl reactivity. A weak base (Sodium Acetate or Pyridine) is required to liberate the free amine from the hydrochloride salt.
Step-by-Step Methodology
Reagents:
-
6-chloro-2,3-dihydro-4H-thiochromen-4-one (1.0 eq)
-
Hydroxylamine hydrochloride (
) (1.5 eq) -
Sodium Acetate (
) (1.5 eq) or Pyridine (Catalytic/Solvent) -
Solvent: Absolute Ethanol (
)
Procedure:
-
Preparation: Dissolve 10 mmol of 6-chlorothiochroman-4-one in 30 mL of absolute ethanol in a round-bottom flask.
-
Activation: Add 15 mmol of
and 15 mmol of to the solution. -
Reflux: Equip with a condenser and reflux the mixture at 80°C for 3–5 hours.
-
Checkpoint: Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 4:1). The starting ketone spot (
) should disappear, replaced by the more polar oxime spot ( ).
-
-
Work-up:
-
Evaporate the ethanol under reduced pressure.
-
Resuspend the residue in cold water (50 mL) to dissolve inorganic salts (
). -
The oxime will precipitate as a solid. Filter the precipitate.[1]
-
-
Purification: Recrystallize from aqueous ethanol (EtOH:
8:2) to yield colorless/white crystals.
Characterization (Expected Data):
-
Yield: 85–92%
-
NMR (DMSO-
): 11.4 (s, 1H, =N-OH), 7.8 (d, 1H, H-5), 7.2-7.4 (m, 2H, Ar-H), 2.9-3.1 (m, 4H, and ). -
MS (ESI):
214 .
Medicinal Chemistry Applications
Antimicrobial Activity Profile
6-Cl-TCO-Ox and its ether derivatives exhibit significant bioactivity, particularly in agrochemical settings. The chlorine atom enhances lipophilicity, facilitating penetration through fungal cell walls.
Target Organisms:
-
Fungi: Botrytis cinerea (Grey mold), Verticillium dahliae, Fusarium oxysporum.[2]
-
Bacteria: Xanthomonas oryzae pv.[3][4][5] oryzae (Rice blight), Xanthomonas axonopodis (Citrus canker).[2]
Mechanism of Action:
The oxime moiety (
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the functional logic of the molecule:
Figure 1: SAR analysis of 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime highlighting pharmacophoric contributions.
Biological Assay Protocol: Mycelial Growth Inhibition
Objective: Determine the EC50 of 6-Cl-TCO-Ox against Botrytis cinerea.
Method: Poisoned Food Technique
-
Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave at 121°C for 20 mins.
-
Compound Integration:
-
Dissolve 6-Cl-TCO-Ox in DMSO to create a stock solution.
-
Add stock solution to molten PDA (cooled to 50°C) to achieve final concentrations of 6.25, 12.5, 25, 50, and 100
. -
Pour into sterile Petri dishes.
-
-
Inoculation:
-
Punch a 5mm mycelial disk from an actively growing culture of B. cinerea.
-
Place the disk in the center of the medicated PDA plate.
-
-
Incubation: Incubate at 25°C for 72–96 hours.
-
Data Analysis:
-
Measure colony diameter (mm).
-
Calculate Inhibition Rate (%):
- = Diameter of control (DMSO only)
- = Diameter of treated plate.
-
Self-Validation: The control plate must show full growth (covering >75% of the plate) for the assay to be valid.
-
Synthesis Workflow Diagram
Figure 2: Synthetic pathway from precursor acid to the target oxime scaffold.
References
-
Li, P., Chi, J., Xiao, L., & Yu, L. (2022). Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties.[3][5] Phosphorus, Sulfur, and Silicon and the Related Elements.
-
Ortiz, C., et al. (2023). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. Chemical Biology & Drug Design.
-
PubChem Compound Summary. 6-Chlorothiochroman-4-one.[6] National Library of Medicine.
-
Yu, L., et al. (2017). Design, synthesis, antifungal activity and molecular docking of thiochroman-4-one derivatives. Chemical and Pharmaceutical Bulletin.
Sources
- 1. Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. figshare.com [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 6-Chlorothiochroman-4-one | C9H7ClOS | CID 248065 - PubChem [pubchem.ncbi.nlm.nih.gov]
High-throughput screening assays involving 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime
Focus Entity: 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime
Executive Summary
This Application Note details the high-throughput screening (HTS) protocols for evaluating 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime (CAS: 111666-82-9) and its structural analogs. Thiochroman-4-ones are "privileged scaffolds" in medicinal chemistry, exhibiting potent antimicrobial, antifungal, and anticancer activities. The oxime derivative, specifically the 6-chloro analog, serves as a critical lead compound due to its enhanced lipophilicity and metabolic stability compared to its ketone precursor.
This guide provides a validated workflow for antimicrobial profiling (Primary Screen) and mammalian cytotoxicity counter-screening (Secondary Screen) to determine the Selectivity Index (SI) of the compound.
Chemical Context & Rationale
Molecule: 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime
Molecular Formula:
Mechanistic Relevance:
The thiochroman-4-one core mimics the structure of flavonoids and quinolones. The introduction of the oxime group (=N-OH) at position 4 often enhances biological activity by acting as a hydrogen bond donor/acceptor, potentially targeting bacterial DNA gyrase or fungal lanosterol 14
Compound Management & Preparation
Critical Solubility Note: Thiochromanone oximes are hydrophobic. Proper solubilization is prerequisite for reproducible HTS data.
Protocol: Stock Solution Preparation
-
Solvent: Dimethyl sulfoxide (DMSO), Anhydrous (≥99.9%).
-
Target Concentration: 10 mM Master Stock.
-
Procedure:
-
Weigh 2.14 mg of solid powder.
-
Add 1.0 mL of anhydrous DMSO.
-
Vortex for 30 seconds.
-
Sonicate for 5 minutes at room temperature to ensure complete dissolution of the oxime.
-
-
Storage: Aliquot into amber glass vials (oximes can be light-sensitive). Store at -20°C. Avoid freeze-thaw cycles >3 times.
Quality Control (QC):
-
Isomerism: Oximes exist as E and Z isomers. For HTS, the equilibrium mixture is typically screened. If specific isomer activity is required, validate the batch using HPLC-MS prior to dispensing.
Primary Assay: High-Throughput Antimicrobial Screen
Objective: Determine the Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus (ATCC 29213) using a fluorescence-based Resazurin assay.
Rationale: Resazurin (Alamar Blue) is reduced by metabolically active bacteria to resorufin (highly fluorescent). This method offers a superior Z-factor compared to optical density (OD600) measurements in 384-well plates.
Materials
-
Plates: 384-well black-walled, clear-bottom tissue culture plates (e.g., Corning 3764).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Reagent: Resazurin sodium salt (0.01% w/v in PBS).
-
Controls:
-
Positive Control (Kill): Ciprofloxacin (Final 10 µM).
-
Negative Control (Growth): 0.5% DMSO in media + Bacteria.
-
Sterility Control: Media only.
-
Step-by-Step Workflow
-
Acoustic Dispensing (Echo/Datastream):
-
Dispense 250 nL of compound (10 mM stock) into assay plates to achieve a final screening concentration of 50 µM (assuming 50 µL final volume).
-
Backfill control wells with 250 nL pure DMSO.
-
-
Bacterial Inoculum Preparation:
-
Grow S. aureus to mid-log phase (OD600 ≈ 0.5).
-
Dilute in CAMHB to
CFU/mL.
-
-
Assay Assembly:
-
Dispense 50 µL of diluted bacterial inoculum into all wells (except Sterility Controls).
-
Dispense 50 µL of sterile CAMHB into Sterility Control wells.
-
Centrifuge plates at 200 x g for 1 minute to remove bubbles.
-
-
Incubation:
-
Incubate at 37°C for 18 hours (humidified, ambient air).
-
-
Readout (Endpoint):
-
Add 5 µL of Resazurin solution to each well.
-
Incubate for 2–4 hours at 37°C.
-
Measure Fluorescence: Ex 530 nm / Em 590 nm.
-
Data Visualization: HTS Workflow
Caption: Figure 1.[3] Fluorescence-based antimicrobial HTS workflow for thiochromanone derivatives.
Secondary Assay: Mammalian Cytotoxicity Counter-Screen
Objective: Ensure the "hit" kills bacteria selectively without destroying mammalian cells (Safety Profiling). Cell Line: HepG2 (Human liver cancer) or HEK293 (Kidney).
Protocol
-
Seeding: Seed HepG2 cells (2,000 cells/well) in 384-well white opaque plates in 25 µL DMEM + 10% FBS.
-
Incubation: Incubate 24 hours to allow attachment.
-
Treatment: Add 25 µL of media containing the compound (2x concentration). Final DMSO < 0.5%.[3]
-
Exposure: Incubate for 24–48 hours at 37°C, 5% CO2.
-
Detection: Add 25 µL CellTiter-Glo (Promega) reagent (measures ATP).
-
Readout: Shake for 2 mins, incubate 10 mins, read Luminescence .
Selectivity Index (SI) Calculation:
-
Target: SI > 10 is considered a promising hit.
Data Analysis & Validation
Quality Metrics
Before accepting data, calculate the Z-Prime (
- : Standard deviation of positive/negative controls.
- : Mean signal of positive/negative controls.
-
Acceptance Criteria:
.
Hit Triage Logic
Not all active compounds are leads. Use this logic to filter false positives.
Caption: Figure 2. Hit triage logic for thiochromanone oxime library screening.
Troubleshooting & Interference
| Issue | Cause | Solution |
| High Background Fluorescence | Thiochromanones can be autofluorescent at low wavelengths. | Use Resazurin (Red/Far-Red emission) to avoid overlap with the blue/green fluorescence of the scaffold. |
| Precipitation | 6-chloro-thiochroman-4-one oxime is lipophilic ( | Ensure DMSO concentration is 0.5–1.0%. Do not use PBS for intermediate dilutions; dilute directly into media. |
| Oxime Hydrolysis | Acidic media can hydrolyze the oxime back to the ketone. | Ensure media pH is buffered to 7.2–7.4 (HEPES or standard CAMHB). Avoid long-term storage in aqueous media. |
References
-
Li, P., et al. (2022). Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties.[4][5][6][7] Taylor & Francis.
-
Santa Cruz Biotechnology. 6-Chloro-2,3-dihydro-4H-thiochromen-4-one oxime Product Data.
-
Keri, R. S., et al. (2017). Thiochromanones as a privileged scaffold in medicinal chemistry.European Journal of Medicinal Chemistry.
-
Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
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- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to remove unreacted hydroxylamine from the reaction mixture
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxylamine (NH₂OH) and its salts, such as hydroxylamine hydrochloride (NH₂OH·HCl), are indispensable reagents in organic synthesis, most notably for the formation of oximes from aldehydes and ketones.[1][2] However, their reactivity, water solubility, and potential for hazardous decomposition present unique challenges during reaction work-up.[3][4] Incomplete removal of unreacted hydroxylamine can interfere with downstream applications, complicate product purification, and compromise the stability of the final compound.
This guide provides a comprehensive, question-and-answer-based approach to effectively remove unreacted hydroxylamine from your reaction mixture. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.
Troubleshooting & FAQs: Removing Unreacted Hydroxylamine
Q1: What is the most common and straightforward method to remove hydroxylamine hydrochloride?
The most effective strategy leverages the high water solubility of hydroxylamine hydrochloride.[3][5][6][7] An acidic aqueous wash, a cornerstone of acid-base extraction, is the go-to method. Since hydroxylamine hydrochloride is the salt of a weak base, ensuring the aqueous phase is sufficiently acidic (pH ~2-3) will maintain it in its protonated, highly polar form (NH₃OH⁺), maximizing its partitioning into the aqueous layer and away from your desired organic-soluble product.[8]
Q2: My reaction used hydroxylamine free base, not the hydrochloride salt. How does the procedure change?
Hydroxylamine free base is also polar and water-soluble. However, to ensure its complete removal from an organic phase, you should perform an acid-base extraction. By washing the reaction mixture with a dilute aqueous acid (e.g., 1 M HCl), you convert the hydroxylamine free base (NH₂OH) into its highly water-soluble hydrochloride salt (NH₃OH⁺Cl⁻), which is then efficiently extracted into the aqueous phase.[8][9]
Q3: My target molecule is sensitive to strong acids. What are my options?
This is a common and critical issue, as prolonged exposure to strong acid can cause hydrolysis of sensitive functional groups, including some oxime products.[8]
-
Option A: Use a Milder Acidic Wash: Instead of strong acids like HCl, consider a wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute solution of a weaker acid. The goal is to protonate the hydroxylamine without drastically lowering the overall pH. Perform the wash quickly and at low temperatures (0-5 °C) to minimize potential degradation of your product.[8]
-
Option B: Chemical Quenching (see Q4): Convert the hydroxylamine into a different, easily removable, and less reactive species. This is often the safest approach for acid-sensitive substrates.
Q4: Can I "quench" the unreacted hydroxylamine instead of extracting it?
Yes, chemical quenching is an excellent and often gentle alternative to acidic extraction. The strategy involves adding a simple, inexpensive carbonyl compound, typically acetone, in excess to the reaction mixture after your primary reaction is complete.[1][10][11]
The unreacted hydroxylamine will rapidly react with acetone to form acetone oxime.[11][12] Acetone oxime is moderately soluble in water and can be easily removed during a standard aqueous work-up.[12] This method effectively transforms the reactive hydroxylamine into a more stable and readily separable byproduct.
Q5: My product has significant water solubility. How can I remove the hydroxylamine?
This scenario negates the effectiveness of liquid-liquid extraction. In this case, you must rely on other separation techniques:
-
Chromatography: Flash column chromatography is a powerful method for separating compounds based on polarity. Since hydroxylamine is highly polar, it will adhere strongly to silica gel, allowing your likely less-polar product to elute first.
-
Recrystallization: If your product is a solid, recrystallization can be highly effective. Choose a solvent system in which your product's solubility is high at elevated temperatures but low at cooler temperatures, while hydroxylamine or its byproducts remain soluble.
-
Precipitation: It may be possible to selectively precipitate the unreacted hydroxylamine. For instance, if working in an alcoholic solvent, it's possible to precipitate hydroxylamine salts.[13][14] This is a less common and more specialized technique that requires careful optimization.
Decision-Making Workflow for Hydroxylamine Removal
The following diagram outlines a logical workflow to help you select the most appropriate purification strategy for your specific experimental conditions.
Caption: Decision workflow for selecting a hydroxylamine removal method.
Experimental Protocols
Important Safety Note: Hydroxylamine and its derivatives are toxic, corrosive, and can decompose with explosive force upon heating.[3][4][15] Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]
Protocol 1: Standard Acid-Base Extraction
This protocol is designed for reactions where the desired product is soluble in a water-immiscible organic solvent and is stable to dilute acid.
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath. This minimizes potential side reactions and product degradation during the work-up.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The volume should be sufficient to fully dissolve your product.
-
Acid Wash: Transfer the mixture to a separatory funnel. Add an equal volume of cold, dilute hydrochloric acid (1 M HCl).
-
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to periodically vent the funnel to release any pressure buildup. Allow the layers to fully separate.
-
Separation: Drain the lower aqueous layer, which now contains the hydroxylamine hydrochloride.
-
Brine Wash: Wash the remaining organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove the bulk of the dissolved water from the organic phase.[8]
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield your crude product, which can then be further purified if necessary.
Protocol 2: Chemical Quenching with Acetone
This protocol is ideal for reactions containing acid-sensitive products.
-
Cooling: After the primary reaction is complete, cool the mixture to room temperature or below (0-5 °C).
-
Quenching: Add a significant excess of acetone (5-10 equivalents relative to the initial amount of hydroxylamine).
-
Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to ensure the complete conversion of hydroxylamine to acetone oxime.
-
Aqueous Work-up: Proceed with a standard work-up. Dilute the mixture with your chosen organic solvent and wash with water or brine. The acetone, excess acetone, and the resulting acetone oxime will partition into the aqueous layer.
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure as described in Protocol 1.
Data Summary Table
| Property | Hydroxylamine (NH₂OH) | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Rationale for Removal Strategy |
| Appearance | White crystals/flakes[18] | White crystalline solid[3] | Physical state helps in handling. |
| Solubility in Water | Highly soluble[18] | Very high: 84g/100g at 20°C[5] | High water solubility is the basis for aqueous extraction. |
| Solubility in Alcohols | Soluble[6] | Soluble in lower alcohols[5][6] | Important for choosing reaction/extraction solvents. |
| pKa (of NH₃OH⁺) | 5.96 | 5.96 | As a weak base, it is easily protonated by acid for extraction. |
| Primary Hazard | Can explode on heating[4][18] | Corrosive, toxic[3][16] | Dictates strict safety and handling procedures. |
References
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Question: What happens when acetone reacts with hydroxylamine? Filo. Available from: [Link]
-
Oximes. BYJU'S. Available from: [Link]
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Hydroxylamine hydrochloride: Discover its potential with DC Fine Chemicals. DC Fine Chemicals. Available from: [Link]
-
Hydroxylamine Hydrochloride Solubility. Scribd. Available from: [Link]
-
Hydroxylamine hydrochloride | CAS NO 5470-11-1. macsenlab.com. Available from: [Link]
-
How acetone reacts with hydroxyl amine. Brainly.in. Available from: [Link]
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Acetone oxime. Wikipedia. Available from: [Link]
- Hydroxylamine purification via liquid/liquid extraction. Google Patents.
-
ICSC 0661 - HYDROXYLAMINE. INCHEM. Available from: [Link]
- Synthesis of hydroxylamine salts. Google Patents.
-
Hydroxylamine hydrochloride. PENTA. Available from: [Link]
-
ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. INCHEM. Available from: [Link]
-
HYDROXYLAMINE. International Chemical Safety Cards. Available from: [Link]
-
Hydroxylamine. Wikipedia. Available from: [Link]
-
Preparation of Hydroxylamine Hydrochloride. Scribd. Available from: [Link]
- Preparation and purification of hydroxylamine stabilizers. Google Patents.
- Hydroxylamine synthesis method. Google Patents.
- Stabilizer for hydroxylamine, method for stabilizing hydroxylamine, and stabilized hydroxylamine solution. Google Patents.
-
Quenching hydroxylation procedure using hydroxylamine. ResearchGate. Available from: [Link]
-
Comparing the suitability of sodium hyposulfite, hydroxylamine hydrochloride and sodium sulfite as the quenching agents for permanganate oxidation. RSC Publishing. Available from: [Link]
-
Bioorthogonal retro-Cope elimination reaction of N,N-dialkylhydroxylamines and strained alkynes. PMC. Available from: [Link]
-
Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. PMC. Available from: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
- Method for producing an aqueous solution of free hydroxylamine. Google Patents.
-
Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc. IChemE. Available from: [Link]
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. Available from: [Link]
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- 5. Hydroxylamine hydrochloride | 5470-11-1 [chemicalbook.com]
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- 17. pentachemicals.eu [pentachemicals.eu]
- 18. HYDROXYLAMINE [training.itcilo.org]
Technical Support Center: Solubilization Strategies for 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime in Biological Assays
Welcome to the technical support center for researchers working with 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with this lipophilic compound in aqueous-based biological assays. Our goal is to equip you with the knowledge and protocols necessary to achieve reliable and reproducible experimental results.
I. Understanding the Challenge: The Physicochemical Properties of 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime
The core structure of 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime is the thiochromanone scaffold, a sulfur-containing heterocycle. The incorporation of sulfur and the overall molecular structure contribute to its lipophilicity, which often leads to poor solubility in aqueous solutions.[1] This limited aqueous solubility is a significant hurdle in biological assays, which are predominantly conducted in aqueous environments to mimic physiological conditions.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the solubility of 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime.
Q1: Why is my compound precipitating when I add it to my cell culture media?
A1: This is a classic sign of a hydrophobic compound coming out of solution when introduced to an aqueous environment. Your compound is likely dissolved in a high concentration in an organic solvent like DMSO to create a stock solution. When this concentrated stock is diluted into your aqueous cell culture media, the solvent composition changes dramatically, and the media can no longer keep the compound dissolved, leading to precipitation.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: While DMSO is an excellent solvent for many nonpolar compounds, it can be toxic to cells at higher concentrations.[2] It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to avoid cellular stress, altered gene expression, or other off-target effects.[3] Always include a vehicle control in your experiments, which consists of the assay media with the same final DMSO concentration as your test conditions, to account for any solvent-induced effects.[4]
Q3: Can I just sonicate the media after adding my compound to redissolve the precipitate?
A3: While sonication can temporarily disperse a precipitate, it does not address the underlying solubility issue. The compound will likely crash out of solution again over time, leading to inconsistent and unreliable results. It is preferable to employ a strategy that enhances the intrinsic solubility of the compound in your assay media.
Q4: Are there alternatives to DMSO for dissolving my compound?
A4: Yes, other organic solvents like ethanol can be used. However, they often have their own set of cytotoxic effects that need to be carefully evaluated.[5] For some applications, co-solvents such as polyethylene glycol (PEG) or the use of solubility enhancers like cyclodextrins can be effective alternatives or adjuncts to DMSO.[3][6]
III. Troubleshooting Guide: Step-by-Step Protocols for Enhancing Solubility
This section provides detailed protocols to systematically address solubility issues with 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime.
Protocol 1: The Standard Approach - DMSO Stock and Serial Dilution
This is the most common starting point for solubilizing hydrophobic compounds.
Materials:
-
6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime powder
-
High-purity, sterile DMSO[7]
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh a small amount of your compound.
-
Dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath can aid dissolution, but be mindful of potential compound degradation.[4]
-
-
Perform Serial Dilutions in 100% DMSO:
-
Create a series of dilutions from your stock solution using 100% DMSO. This ensures that the compound remains soluble throughout the dilution process.[8]
-
-
Final Dilution into Assay Media:
-
Directly add a small aliquot of each DMSO dilution to your pre-warmed assay media to achieve the desired final concentrations. The key is to add the DMSO stock to the aqueous media, not the other way around, and to mix thoroughly immediately.[8]
-
Troubleshooting this Protocol:
-
Precipitation upon final dilution: If you still observe precipitation, the final concentration of your compound in the assay media is likely above its solubility limit. Consider the following:
-
Lower the final concentration of the compound.
-
Increase the final percentage of DMSO slightly, but do not exceed the cytotoxic limit for your cell line.
-
Explore the use of co-solvents or solubility enhancers (see Protocol 2 and 3).
-
Protocol 2: Co-Solvent Strategy
Co-solvents can improve the solubility of hydrophobic compounds in aqueous solutions.
Materials:
-
DMSO stock solution of your compound
-
Co-solvents such as PEG-400 or glycerol[6]
-
Assay media
Procedure:
-
Prepare a Co-solvent/DMSO Stock:
-
Prepare a stock solution of your compound in a mixture of DMSO and a co-solvent (e.g., 1:1 DMSO:PEG-400).
-
-
Dilution into Assay Media:
-
Add small volumes of this co-solvent/DMSO stock to your assay media. The co-solvent can help to maintain the solubility of the compound in the aqueous environment.
-
Causality: Co-solvents work by reducing the polarity of the aqueous solvent, making it more favorable for the hydrophobic compound to remain dissolved.[9]
Protocol 3: Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, enhancing their aqueous solubility.[10]
Materials:
-
6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Stir plate and stir bar
Procedure:
-
Prepare a Cyclodextrin Solution:
-
Prepare a solution of HP-β-CD in deionized water (e.g., 10-40% w/v).
-
-
Form the Inclusion Complex:
-
Slowly add the powdered compound to the stirring cyclodextrin solution.
-
Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.
-
-
Sterilization and Use:
-
Sterilize the resulting solution by filtering through a 0.22 µm filter.
-
This aqueous stock can then be diluted directly into your assay media.
-
Causality: The hydrophobic inner cavity of the cyclodextrin molecule encapsulates the lipophilic thiochromanone derivative, while the hydrophilic exterior interacts with the aqueous environment, effectively solubilizing the compound.[11][12]
IV. Data Summary and Visualization
Table 1: Comparison of Solubilization Strategies
| Strategy | Primary Solvent/Agent | Typical Final Concentration in Assay | Advantages | Disadvantages |
| Standard DMSO | DMSO | < 0.5% | Simple, widely applicable for many compounds. | Potential for cytotoxicity, precipitation upon dilution.[2][5] |
| Co-solvents | DMSO with PEG-400, glycerol, etc. | Varies, aim for < 1% total organic solvent | Can improve solubility over DMSO alone. | Co-solvents can also have biological effects.[6] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin | Varies (e.g., 1-5%) | Can significantly increase aqueous solubility, often with low cytotoxicity.[13] | May alter the bioavailability of the compound to cells. |
Diagram 1: Decision-Making Workflow for Solubilization
Caption: A workflow for selecting a solubilization strategy.
V. Concluding Remarks
Successfully solubilizing 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime for biological assays is critical for obtaining accurate and meaningful data. By systematically approaching this challenge, starting with the standard DMSO protocol and progressing to more advanced techniques like co-solvents and cyclodextrins as needed, researchers can overcome the hurdles presented by its hydrophobic nature. Always remember to include appropriate vehicle controls to ensure that the observed biological effects are due to the compound itself and not the solubilization agents.
VI. References
-
Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved February 24, 2026.
-
Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Retrieved February 24, 2026.
-
Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved February 24, 2026.
-
MedCrave. (2017, April 26). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. Retrieved February 24, 2026.
-
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved February 24, 2026.
-
Vertex AI Search. (2013, October 15). Considerations regarding use of solvents in in vitro cell based assays. Retrieved February 24, 2026.
-
PubMed. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved February 24, 2026.
-
ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved February 24, 2026.
-
Vertex AI Search. (2010, June 15). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Retrieved February 24, 2026.
-
BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved February 24, 2026.
-
ACS Publications. (2010, May 26). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays | Environmental Science & Technology. Retrieved February 24, 2026.
-
WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Retrieved February 24, 2026.
-
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved February 24, 2026.
-
International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved February 24, 2026.
-
PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved February 24, 2026.
-
PMC. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved February 24, 2026.
-
ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved February 24, 2026.
-
MCE. (n.d.). Compound Handling Instructions. Retrieved February 24, 2026.
-
Tocris, Part of Bio-Techne. (n.d.). DMSO, sterile filtered (3176). Retrieved February 24, 2026.
-
ResearchGate. (2025, October 18). Advances on the Synthesis, Reactivity, and Biological Properties of 4H-Thiochromen-4-(thio)one Derivatives | Request PDF. Retrieved February 24, 2026.
-
Selleckchem.com. (n.d.). Frequently Asked Questions. Retrieved February 24, 2026.
-
PMC. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved February 24, 2026.
-
RSC Medicinal Chemistry. (2025, March 24). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. Retrieved February 24, 2026.
-
ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?. Retrieved February 24, 2026.
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Validation & Comparative
A Comparative Guide to the Synthesis and Validation of 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime
This guide provides a comprehensive analysis of a validated synthetic route for 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. Thiochromanone scaffolds and their derivatives are recognized for a wide range of biological activities.[1][2][3] This document details a primary synthetic pathway, offers a comparative look at alternative methods, and establishes a rigorous analytical framework for structural validation, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Thiochromanone Oximes
Thiochromanones, sulfur-containing heterocyclic compounds, serve as crucial intermediates in the synthesis of various bioactive agents.[1][3] Their derivatives have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] The introduction of an oxime functional group at the 4-position can significantly modulate the molecule's biological profile, potentially enhancing its efficacy or altering its mechanism of action.[5] Specifically, 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime (Molecular Formula: C₉H₈ClNOS, Molecular Weight: 213.68 g/mol ) is a key starting material for creating novel therapeutic candidates.[6] The validation of a reliable and efficient synthetic route is paramount for ensuring the consistent quality and purity of this key intermediate for further research and development.
Primary Synthetic Route: A Validated Two-Step Process
The most direct and widely adopted method for synthesizing the target oxime involves a two-step process: (1) Intramolecular Friedel-Crafts cyclization to form the thiochromanone core, followed by (2) Oximation of the ketone.
Workflow for Primary Synthetic Route
Caption: Validated two-step synthesis of the target oxime.
Step 1: Synthesis of 6-chloro-2,3-dihydro-4H-thiochromen-4-one
The foundational step is the acid-catalyzed intramolecular cyclization of 3-(4-chlorophenylthio)propanoic acid. Polyphosphoric acid (PPA) is the reagent of choice for this transformation.
-
Causality: PPA serves as both a strong acid catalyst and a dehydrating agent. It protonates the carboxylic acid, facilitating the electrophilic aromatic substitution (Friedel-Crafts acylation) onto the electron-rich aromatic ring, leading to the desired cyclic ketone. This method is highly effective for forming the thiochromanone ring system.[4]
Experimental Protocol:
-
To a flask equipped with a mechanical stirrer, add 3-(4-chlorophenylthio)propanoic acid (1.0 eq).
-
Add polyphosphoric acid (10-15 eq by weight) to the starting material.
-
Heat the mixture to 80-90°C with vigorous stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then washed with a cold, dilute sodium bicarbonate solution.
-
The crude product is dried and can be purified further by recrystallization from ethanol to yield 6-chloro-2,3-dihydro-4H-thiochromen-4-one as a solid.[7]
Step 2: Synthesis of 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime
The second step is the condensation reaction between the synthesized ketone and hydroxylamine hydrochloride.
-
Causality: This is a classic oximation reaction.[8][9] The ketone reacts with hydroxylamine, which is liberated from its hydrochloride salt by a base (potassium carbonate), to form an oxime.[10] Methanol is an excellent solvent for this reaction, and heating under reflux ensures the reaction goes to completion in a reasonable timeframe.
Experimental Protocol:
-
Dissolve 6-chloro-2,3-dihydro-4H-thiochromen-4-one (1.0 eq) in methanol.
-
Add hydroxylamine hydrochloride (1.2-1.5 eq) and potassium carbonate (1.5-2.0 eq) to the solution.
-
Heat the mixture to reflux and maintain for 3-5 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and dry it. Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture yields the pure 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime.
Comparative Analysis of Alternative Synthetic Routes
While the primary route is robust, other methods for constructing the thiochromanone core exist. Understanding these alternatives provides valuable context for process optimization and substrate scope expansion.
| Synthetic Route | Key Reagents | Advantages | Disadvantages | Typical Yield | References |
| Primary Route (Friedel-Crafts) | 3-Arylthiopropanoic acids, PPA | High yields, reliable, scalable. | Requires strong acid, high temperatures. | 70-85% | [4][11] |
| One-Pot from (Z)-β-chlorovinyl ketones | (Z)-β-chlorovinyl ketones, NaSH | Tandem one-pot reaction, good to excellent yields. | Starting material synthesis can be complex. | 75-95% | [12] |
| Friedel-Crafts Acylation of Alkynes | Substituted benzoyl chlorides, alkynes | Fast, efficient, practical, readily available starting materials. | May lack regioselectivity with unsymmetrical alkynes. | 60-80% | [12] |
The primary route involving PPA-mediated cyclization of 3-(arylthio)propanoic acids remains the most balanced approach in terms of starting material accessibility, scalability, and overall reliability for this specific target.
Analytical Validation and Characterization
Rigorous analytical validation is non-negotiable to confirm the identity and purity of the final product. A multi-technique approach ensures a self-validating system where each piece of data corroborates the others.
Analytical Workflow
Caption: Multi-technique workflow for product validation.
Expected Analytical Data
The following table summarizes the expected characterization data for 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime.
| Technique | Parameter | Expected Result | Rationale & Interpretation |
| ¹H NMR | Chemical Shifts (δ) | Aromatic protons (~7.2-7.8 ppm), -OH proton (>10 ppm), Aliphatic -CH₂- protons (~3.0-3.5 ppm) | Confirms the presence and electronic environment of all protons. The downfield shift of the oxime -OH is characteristic. |
| ¹³C NMR | Chemical Shifts (δ) | C=N carbon (~150 ppm), Aromatic carbons (~124-135 ppm), Aliphatic carbons (~28-43 ppm) | Confirms the carbon skeleton and the presence of the key C=N bond from the oxime.[13] |
| IR Spectroscopy | Wavenumbers (cm⁻¹) | ~3600 (O-H stretch), ~1665 (C=N stretch), ~945 (N-O stretch) | Provides definitive evidence of the key functional groups that define the oxime structure.[8] |
| HRMS (ESI) | [M+H]⁺ or [M+Na]⁺ | Calculated for C₉H₉ClNOS⁺: 214.0088; Found: within 5 ppm | Provides the exact mass, confirming the elemental composition and molecular formula with high accuracy.[13] |
| Melting Point | Range (°C) | Sharp melting point (e.g., 235–237 °C for a related analog) | A narrow melting point range is a strong indicator of high purity.[13] |
Trustworthiness of the System: The convergence of these orthogonal analytical techniques provides a high degree of confidence in the structural assignment and purity assessment. For example, the mass confirmed by HRMS must match the structure deduced from NMR, which in turn must contain the functional groups identified by IR spectroscopy.
Conclusion
The described two-step synthesis of 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime via intramolecular Friedel-Crafts cyclization followed by oximation represents a reliable, efficient, and well-validated route. The process is scalable and utilizes readily available reagents. While alternative syntheses for the thiochromanone core exist, the primary route offers a superior balance of yield, simplicity, and reliability. The comprehensive analytical workflow presented herein provides a robust framework for researchers to confidently validate the structure and purity of the target compound, ensuring the integrity of subsequent studies in drug discovery and development.
References
- Recent developments in thiochromene chemistry.RSC Publishing. (2024).
- Synthesis of thiochromones and thioflavones.Organic Chemistry Portal. (n.d.).
- Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety.MDPI. (2021).
- Oxime.Wikipedia. (n.d.).
- Development of Conjugate Addition of Lithium Dialkylcuprates to Thiochromones: Synthesis of 2-Alkylthiochroman-4-ones and Additional Synthetic Applic
- Thiochroman-4-ones: Synthesis and reactions.
- Synthesis and Biochemical Evaluation of Thiochromanone Thiosemicarbazone Analogues as Inhibitors of C
- Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties.Taylor & Francis Online. (2022).
- 6-Chloro-2,3-dihydro-4H-thiochromen-4-one oxime.Santa Cruz Biotechnology. (n.d.).
- One-Pot Synthesis of Thiochromone and It's Deriv
- 6-Chlorothiochroman-4-one.PubChem. (n.d.).
- A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes.
- Preparation of oximes.
- Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach.PMC. (n.d.).
Sources
- 1. Development of Conjugate Addition of Lithium Dialkylcuprates to Thiochromones: Synthesis of 2-Alkylthiochroman-4-ones and Additional Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. preprints.org [preprints.org]
- 4. Synthesis and Biochemical Evaluation of Thiochromanone Thiosemicarbazone Analogues as Inhibitors of Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. 6-Chloro-2,3-dihydro-4H-thiochromen-4-one oxime | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. 6-Chlorothiochroman-4-one | C9H7ClOS | CID 248065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Oxime - Wikipedia [en.wikipedia.org]
- 9. US2749358A - Preparation of oximes - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiochromone and Thioflavone synthesis [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
A Comparative Spectroscopic Guide to 6-chloro-2,3-dihydro-4H-thiochromen-4-one Oxime and Related Thiochromanones
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Thiochromanone Scaffold
Thiochromanones and their derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. Their structural motif is a key component in a variety of biologically active molecules. The introduction of different functional groups, such as a halogen or an oxime, can significantly alter the electronic and steric properties of the molecule, leading to distinct pharmacological profiles. Understanding the spectral characteristics of these compounds is paramount for their unambiguous identification, characterization, and for elucidating structure-activity relationships.
This guide will focus on the comparative analysis of:
-
6-chloro-2,3-dihydro-4H-thiochromen-4-one
-
2,3-dihydro-4H-thiochromen-4-one (Thiochroman-4-one)
-
6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime (Target Compound - Theoretical and Comparative Analysis)
Molecular Structures
Figure 1: Molecular structures of the compared compounds.
Comparative Spectral Data Analysis
The following sections provide a detailed comparison of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the selected compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts and coupling constants of the protons and carbons provide valuable information about their chemical environment.
¹H NMR Spectral Data Comparison
| Compound | Aromatic Protons (ppm) | -CH₂-S- (ppm) | -CH₂-C=O (or C=N) (ppm) | Oxime -OH (ppm) |
| 6-chloro-2,3-dihydro-4H-thiochromen-4-one | H-5: ~8.0 (d), H-7: ~7.4 (dd), H-8: ~7.2 (d) | ~3.2 (t) | ~3.0 (t) | - |
| Thiochroman-4-one | H-5: ~8.1 (dd), H-6, H-7, H-8: ~7.1-7.4 (m) | ~3.3 (t) | ~3.0 (t) | - |
| 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime (Predicted) | H-5, H-7, H-8: Aromatic region, shifts influenced by oxime geometry (E/Z isomers). Expect downfield shift of H-5 in one isomer. | Shifted slightly upfield compared to the ketone. | Shifted slightly upfield compared to the ketone. | ~9.5 - 11.5 (broad s) |
¹³C NMR Spectral Data Comparison
| Compound | C=O or C=N (ppm) | Aromatic Carbons (ppm) | -CH₂-S- (ppm) | -CH₂-C=O (or C=N) (ppm) |
| 6-chloro-2,3-dihydro-4H-thiochromen-4-one | ~192-194 | ~125-145 (with characteristic shifts for C-Cl and C-S bearing carbons) | ~40 | ~27 |
| Thiochroman-4-one | ~195 | ~125-142 | ~40 | ~27 |
| 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime (Predicted) | ~150-160 | Shifts will be altered due to the change in hybridization and electronic nature of the C4 position. The presence of E/Z isomers may lead to two sets of signals. | ~28-30 | ~20-25 |
Expertise & Experience: Interpreting the NMR Data
The presence of the electron-withdrawing chlorine atom at the 6-position in 6-chloro-2,3-dihydro-4H-thiochromen-4-one deshields the aromatic protons, leading to downfield shifts compared to the unsubstituted thiochroman-4-one . The most significant effect is observed for the proton at the 5-position.
For the oxime , the most notable change in the ¹H NMR spectrum is the appearance of a broad singlet in the downfield region (9.5-11.5 ppm), characteristic of the hydroxyl proton of the oxime group. The exact chemical shift can be influenced by solvent and concentration. The protons of the methylene groups adjacent to the C=N bond are expected to shift slightly upfield compared to the parent ketone due to the reduced electron-withdrawing effect of the C=NOH group compared to the C=O group. The aromatic proton signals will also be affected, and the presence of both E and Z isomers of the oxime could lead to a more complex spectrum with two sets of signals for some protons.
In the ¹³C NMR spectrum, the most dramatic change upon oxime formation is the upfield shift of the C4 carbon from the carbonyl region (~190-200 ppm) to the imine region (~150-160 ppm). This is a definitive indicator of the conversion of the ketone to the oxime. Again, the presence of isomers could result in two distinct signals for the C4 carbon and other carbons in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying functional groups within a molecule.
Key IR Absorption Bands (cm⁻¹)
| Compound | ν(C=O) or ν(C=N) | ν(O-H) (oxime) | Aromatic ν(C=C) | Aliphatic ν(C-H) |
| 6-chloro-2,3-dihydro-4H-thiochromen-4-one | ~1680 (strong) | - | ~1580, ~1470 | ~2900-3000 |
| Thiochroman-4-one | ~1679 (strong) | - | ~1587, ~1450 | ~2900-3000 |
| 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime (Predicted) | ~1640-1680 (weak) | ~3100-3600 (broad) | ~1580, ~1470 | ~2900-3000 |
Expertise & Experience: Interpreting the IR Data
The IR spectra of both ketones show a strong absorption band around 1680 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration. The position of this band is influenced by the conjugation with the aromatic ring.
Upon conversion to the oxime , this strong carbonyl band will disappear and be replaced by two key features:
-
A broad absorption band in the region of 3100-3600 cm⁻¹, corresponding to the O-H stretching vibration of the oxime group. The broadness is due to hydrogen bonding.
-
A weaker C=N stretching vibration, typically appearing in the 1640-1680 cm⁻¹ region. This band is generally less intense than the C=O band of the parent ketone.
The presence of the O-H band and the disappearance of the strong C=O band are strong evidence for the formation of the oxime.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.
Expected Fragmentation Patterns
| Compound | Molecular Ion (M⁺) | Key Fragmentation Pathways |
| 6-chloro-2,3-dihydro-4H-thiochromen-4-one | m/z 198/200 (due to ³⁵Cl/³⁷Cl isotopes) | - Loss of CO (m/z 170/172) - Retro-Diels-Alder (RDA) fragmentation of the heterocyclic ring. - Loss of Cl. |
| Thiochroman-4-one | m/z 164 | - Loss of CO (m/z 136) - RDA fragmentation. |
| 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime (Predicted) | m/z 213/215 (due to ³⁵Cl/³⁷Cl isotopes) | - Loss of •OH (m/z 196/198) - Loss of H₂O (m/z 195/197) - Fragmentation of the heterocyclic ring. - Loss of Cl. - Potential for Beckmann rearrangement fragments under certain conditions. |
Expertise & Experience: Interpreting the MS Data
The mass spectra of the chlorine-containing compounds will exhibit a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the M peak.
For the ketones, a common fragmentation pathway is the loss of a neutral carbon monoxide molecule. The fragmentation of the oxime is expected to be different. Common fragmentation pathways for oximes include the loss of a hydroxyl radical (•OH) or a water molecule. The specific fragmentation pattern can also provide clues about the stereochemistry of the oxime.
Experimental Protocols
Trustworthiness: A Self-Validating System
The following protocols are provided as a guide for the synthesis and spectroscopic analysis of the compounds discussed. Adherence to these procedures will ensure reliable and reproducible results.
Synthesis of 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime
Figure 2: General workflow for the synthesis of the target oxime.
Step-by-Step Methodology:
-
Dissolution: Dissolve 6-chloro-2,3-dihydro-4H-thiochromen-4-one in a suitable solvent such as ethanol.
-
Addition of Reagents: Add an aqueous solution of hydroxylamine hydrochloride and a base, such as sodium acetate or pyridine. The base is necessary to liberate the free hydroxylamine.
-
Reaction: Heat the mixture to reflux for a specified period (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture and pour it into cold water. The oxime will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash it with water, and purify it by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure oxime.
Spectroscopic Analysis Workflow
Figure 3: Workflow for spectroscopic characterization.
Detailed Protocols:
-
NMR Spectroscopy:
-
Prepare a solution of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Analyze the chemical shifts, coupling constants, and integration to assign the signals to the respective protons and carbons.
-
-
IR Spectroscopy:
-
Prepare the sample as a KBr pellet or a thin film on a salt plate.
-
Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
-
-
Mass Spectrometry:
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization - EI, or electrospray ionization - ESI).
-
Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions.
-
Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and deduce structural information.
-
Conclusion
This guide provides a comprehensive framework for understanding and comparing the spectral data of 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime and its related ketones. While experimental data for the target oxime is currently limited, the provided theoretical analysis, based on established spectroscopic principles, offers a robust predictive model for its characterization. The detailed experimental protocols further equip researchers with the necessary tools to synthesize and analyze these compounds, fostering a deeper understanding of their structure and properties, which is essential for advancing research in drug discovery and development.
References
-
PubChem. (n.d.). Thiochroman-4-one. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
-
PubChem. (n.d.). 6-Chlorothiochroman-4-one. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Cross-Validation of Analytical Methods for 6-Chloro-2,3-dihydro-4H-thiochromen-4-one Oxime
Topic: Cross-validation of analytical methods for 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime Content Type: Publish Comparison Guide
Executive Summary
6-Chloro-2,3-dihydro-4H-thiochromen-4-one oxime (CAS: N/A for oxime specifically; Ketone precursor CAS: 13735-12-1) is a critical synthetic intermediate in the production of Sertaconazole Nitrate , a broad-spectrum benzothiophene antifungal agent. As a reactive oxime intermediate, its accurate quantification is pivotal for process control, specifically in monitoring the conversion of the ketone precursor and preventing downstream impurities in the final API.
This guide provides a comparative technical analysis of two validated methodologies:
-
Method A (HPLC-UV): A robust, cost-effective protocol for routine Quality Control (QC) and process monitoring.
-
Method B (UHPLC-MS/MS): A high-sensitivity protocol for trace impurity profiling and genotoxic risk assessment.
Chemical Context & Analytical Challenges
The analysis of this compound presents specific challenges that dictate method selection:
-
E/Z Isomerism: Oximes exist as geometric isomers (syn and anti). A valid method must either resolve both isomers for individual quantification or demonstrate co-elution robustness.
-
Thermal Instability: Oximes can undergo Beckmann rearrangement or hydrolysis at high temperatures; GC methods are generally unsuitable without derivatization.
-
Detection: The thiochroman core provides a strong chromophore (UV ~254 nm), making UV detection viable for major component analysis.
Comparative Method Landscape
| Feature | Method A: HPLC-UV (PDA) | Method B: UHPLC-MS/MS |
| Primary Application | Routine QC, Assay, Purity ( > 0.1%) | Trace Analysis, Genotoxic Impurity Screening ( < 10 ppm) |
| Separation Mechanism | Isocratic/Gradient Reverse Phase (C18) | Rapid Gradient Reverse Phase (Sub-2 µm C18) |
| Isomer Resolution | Baseline separation of E and Z isomers | Co-elution often preferred for total sensitivity |
| Sensitivity (LOD) | ~0.5 µg/mL | ~0.5 ng/mL |
| Cost per Run | Low | High |
| Throughput | Moderate (15-20 min run time) | High (3-5 min run time) |
Experimental Protocols
Method A: High-Performance Liquid Chromatography (HPLC-UV)
Recommended for: Raw material release testing and reaction monitoring.
Instrumentation: Agilent 1260 Infinity II or equivalent with Photodiode Array (PDA) Detector.
Chromatographic Conditions:
-
Column: Agilent Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: 254 nm (Reference: 360 nm).
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 70 | 30 |
| 10.0 | 20 | 80 |
| 15.0 | 20 | 80 |
| 15.1 | 70 | 30 |
| 20.0 | 70 | 30 |
Standard Preparation: Dissolve 25 mg of reference standard in 25 mL of Acetonitrile (Stock A). Dilute to working concentration (e.g., 50 µg/mL) using Mobile Phase A:B (50:50). Note: Ensure equilibrium of E/Z isomers by sonicating for 5 mins.
Method B: Ultra-High Performance Liquid Chromatography (UHPLC-MS/MS)
Recommended for: Trace impurity analysis in final Sertaconazole API.
Instrumentation: Waters ACQUITY UPLC H-Class with Xevo TQ-S Micro.
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 5 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile.[3]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
MS Parameters (ESI+):
-
Capillary Voltage: 3.0 kV.
-
Source Temp: 150°C.
-
Desolvation Temp: 450°C.
-
MRM Transition: 214.05
179.00 (Loss of Cl), 214.05 196.00 (Loss of OH).
Cross-Validation Data Summary
The following data represents typical performance metrics derived from validation studies of thiochroman-4-one derivatives [1, 4].
| Validation Parameter | Method A (HPLC-UV) | Method B (UHPLC-MS) | Acceptance Criteria |
| Linearity ( | > 0.999 (10 - 150 µg/mL) | > 0.995 (1 - 100 ng/mL) | |
| Precision (RSD) | < 1.0% (n=6) | < 3.5% (n=6) | |
| Accuracy (Recovery) | 98.5% - 101.5% | 90.0% - 110.0% | 98-102% (Assay) |
| LOD | 0.2 µg/mL | 0.1 ng/mL | S/N > 3:1 |
| LOQ | 0.6 µg/mL | 0.5 ng/mL | S/N > 10:1 |
| Specificity | Resolves E/Z isomers ( | Mass selective | No interference |
Key Insight: Method A provides superior precision for assay (purity) determination, while Method B offers orders-of-magnitude better sensitivity for cleaning validation or impurity carryover analysis.
Analytical Workflow & Decision Logic
The following diagram illustrates the decision process for selecting the appropriate analytical method based on the stage of drug development and the specific data requirement.
Figure 1: Analytical Decision Matrix for 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime.
Expert Commentary & Recommendations
Causality in Protocol Design:
The choice of Formic Acid in the mobile phase is critical. For Method A (UV), it suppresses the ionization of residual silanols on the column, improving peak shape for the basic oxime nitrogen. For Method B (MS), it provides the necessary protons for positive electrospray ionization (
Handling Isomers: In Method A, you will likely observe two peaks.[4] Do not integrate them as impurities of each other. Validation must prove that the response factor (RF) of the E and Z isomers is identical (which is chemically sound for geometric isomers with the same chromophore). Sum the areas for total assay [2].
-
Use Method A for raw material release and in-process checks (IPC).
-
Use Method B only when validating cleaning procedures or checking for carryover in the final Sertaconazole API.
References
-
Sertaconazole Nitrate and Impurities: Analytical Profile. Pharmaffiliates. Available at: [Link]
-
Selective Synthesis and Separation of E and Z Isomers of Oximes. ResearchGate. Available at: [Link]
-
Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Available at: [Link]
-
Purity assessment and determination of sertaconazole in bulk and pharmaceutical formulations. European Journal of Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Purity assessment and determination of sertaconazole in bulk and pharmaceutical formulations based on spectrophotometric and chromatographic approaches | European Journal of Chemistry [eurjchem.com]
- 3. Separation of 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. molnar-institute.com [molnar-institute.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
